2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}aceticacid
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Overview
Description
2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetic acid typically involves multiple steps, starting with the formation of the spirocyclic core. The tert-butoxycarbonyl group is introduced to protect the amine functionality. Common reagents used in the synthesis include tert-butyl chloroformate and various amines. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid.
Substitution: Reactions involving the replacement of functional groups.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetic acid involves its ability to interact with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, influencing enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(Tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decan-3-yl}acetic acid
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetic acid is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination allows for selective reactions and applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H23NO6 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl]acetic acid |
InChI |
InChI=1S/C14H23NO6/c1-13(2,3)21-12(18)15-5-4-14(8-15)9-19-7-10(20-14)6-11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
IYXAXJPKGOLDGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)COCC(O2)CC(=O)O |
Origin of Product |
United States |
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